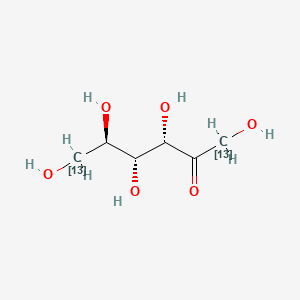

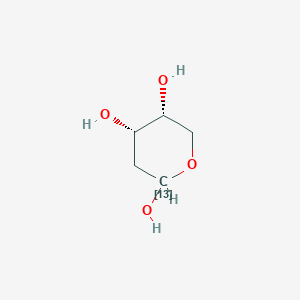

D-Fructosa-1,6-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

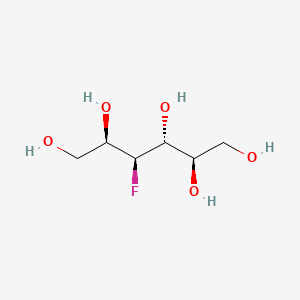

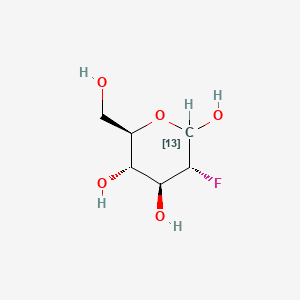

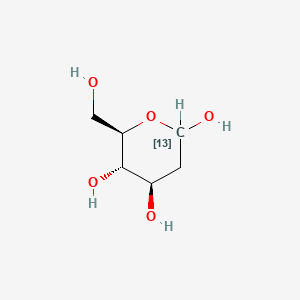

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and a ketone functional group. The presence of carbon-13 isotopes at positions 1 and 6 makes it useful for various scientific studies, particularly in the field of metabolic research.

Aplicaciones Científicas De Investigación

Chemistry

Isotope labeling studies: Used in NMR spectroscopy and mass spectrometry to study metabolic pathways.

Biology

Metabolic research: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine

Diagnostic tools: Used in metabolic studies to diagnose metabolic disorders.

Industry

Biotechnology: Used in the production of labeled biomolecules for research purposes.

Mecanismo De Acción

Target of Action

D-Fructose-1,6-13C2, also known as (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one, is a stable isotope of D-Fructose . The primary targets of this compound are enzymes involved in the glycolytic pathway, such as hexokinase .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes. It undergoes a series of reactions catalyzed by these enzymes, leading to changes in the metabolic processes within the cell .

Biochemical Pathways

D-Fructose-1,6-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is responsible for the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

As a sugar molecule, it is expected to be readily absorbed and distributed in the body, metabolized via various biochemical pathways, and excreted in the urine .

Result of Action

The action of D-Fructose-1,6-13C2 leads to the production of energy in the form of ATP and the generation of metabolic intermediates for various biosynthetic pathways . This contributes to the overall metabolic activities of the cell.

Action Environment

The action, efficacy, and stability of D-Fructose-1,6-13C2 can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other metabolites, and the specific enzymatic machinery of the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the ketone group. Common synthetic routes include:

Starting from glucose: The compound can be synthesized from glucose through a series of oxidation and reduction reactions.

Isotope labeling: Carbon-13 isotopes are introduced using labeled precursors during the synthesis.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, tosyl chloride.

Major Products

Oxidation: Formation of hexaric acids.

Reduction: Formation of hexitols.

Substitution: Formation of various substituted hexose derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Glucose: A common hexose sugar with similar structure but without isotope labeling.

Fructose: Another hexose sugar with a ketone group but different stereochemistry.

Mannose: A hexose sugar with different stereochemistry at the hydroxyl groups.

Uniqueness

The uniqueness of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one lies in its specific stereochemistry and the presence of carbon-13 isotopes, making it particularly valuable for metabolic research and isotope labeling studies.

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-GMKZOSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)